![molecular formula C12H14FNO4 B7938165 4-((3-Fluoro-4-nitrophenoxy)methyl)tetrahydro-2H-pyran](/img/structure/B7938165.png)
4-((3-Fluoro-4-nitrophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((3-Fluoro-4-nitrophenoxy)methyl)tetrahydro-2H-pyran is an organic compound with a complex structure that includes a tetrahydropyran ring and a fluorinated nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluoro-4-nitrophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-fluoro-4-nitrophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluoro-4-nitrophenoxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The tetrahydropyran ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 4-((3-Amino-4-nitrophenoxy)methyl)tetrahydro-2H-pyran.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding alcohol and phenol derivatives.
Scientific Research Applications
4-((3-Fluoro-4-nitrophenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Fluoro-4-nitrophenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The fluorinated nitrophenoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Fluoro-5-nitrophenoxy)methyl)tetrahydro-2H-pyran
- 4-((3-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran
Uniqueness
4-((3-Fluoro-4-nitrophenoxy)methyl)tetrahydro-2H-pyran is unique due to the specific positioning of the fluorine and nitro groups on the phenoxy ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
4-[(3-fluoro-4-nitrophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c13-11-7-10(1-2-12(11)14(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIJMGVNXHZTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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